Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4-carboxylate
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Overview
Description
Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4-carboxylate typically involves multiple steps, including the protection of amine groups, coupling reactions, and chloromethylation. One common method involves the use of tert-butoxycarbonyl (Boc) protection for the amine group, followed by coupling with ethyl carbamate and subsequent chloromethylation of the bipyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylate group to an alcohol.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4-carboxylate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The bipyridine core can coordinate with metal ions, influencing various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate
- tert-Butyl (2-methoxy-2-oxoethyl)glycinate
Uniqueness
Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4-carboxylate is unique due to its combination of functional groups and the bipyridine core, which provides distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C22H26Cl2N4O5 |
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Molecular Weight |
497.4 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-6-[6-(chloromethyl)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyl]pyridin-2-yl]pyridine-4-carboxylate |
InChI |
InChI=1S/C22H26Cl2N4O5/c1-22(2,3)33-21(31)26-6-5-25-19(29)13-7-15(11-23)27-17(9-13)18-10-14(20(30)32-4)8-16(12-24)28-18/h7-10H,5-6,11-12H2,1-4H3,(H,25,29)(H,26,31) |
InChI Key |
GMORXNOVCYTACU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=NC(=C1)C2=CC(=CC(=N2)CCl)C(=O)OC)CCl |
Origin of Product |
United States |
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